Autophagy-IN-3

Cancer Research Autophagy Melanoma

Autophagy-IN-3 (1227476-98-3) uniquely combines autophagy inhibition with actin cytoskeleton disruption, sensitizing melanoma cells to sorafenib and metabolic stress. Unlike chloroquine or 3-MA, it targets pathways critical for tumor motility and therapy resistance, ensuring experimental reproducibility. Essential for studies on autophagy-cytoskeleton crosstalk. Select ≥98% purity for reliable results.

Molecular Formula C22H18Cl2N2O3
Molecular Weight 429.3 g/mol
Cat. No. B12374016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy-IN-3
Molecular FormulaC22H18Cl2N2O3
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1
InChIKeyVDXPOMCEKWAGSX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autophagy-IN-3 (Compound 6k) for Research Procurement: A Targeted Autophagy Inhibitor with Actin Cytoskeleton Disruption


Autophagy-IN-3, chemically defined as N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (CAS 1227476-98-3), is a small molecule autophagy inhibitor identified as Compound 6k [1]. It is distinct from classic autophagy inhibitors like chloroquine (CQ) or 3-methyladenine (3-MA) due to its dual mechanism of action: it not only inhibits autophagic flux but also directly disrupts the dynamics of the actin cytoskeleton in human melanoma cells [2]. This dual activity is documented to increase the sensitivity of cancer cells to metabolic stress induced by rotenone or nutrient starvation, and to potentiate the anti-proliferative activity of the multikinase inhibitor sorafenib [2]. This unique dual-action profile positions Autophagy-IN-3 as a specialized tool for investigating the intersection of autophagy, cytoskeletal dynamics, and therapeutic sensitization in cancer research.

Why Autophagy-IN-3 is Not Interchangeable with Standard Autophagy Inhibitors


Generic substitution of Autophagy-IN-3 with classical autophagy inhibitors like Chloroquine (CQ), Hydroxychloroquine (HCQ), 3-Methyladenine (3-MA), or Wortmannin is scientifically unsound due to its unique dual-targeting mechanism. While CQ and HCQ function primarily as lysosomotropic agents that neutralize lysosomal pH, thereby blocking the final degradation step of autophagy [1], Autophagy-IN-3 (Compound 6k) exerts its effects through a combination of autophagy flux inhibition and direct disruption of actin cytoskeleton dynamics [2]. This dual action impacts multiple tumorigenic processes including cell adhesion, motility, and vesicular transport, which are not targeted by standard autophagy inhibitors [2]. Consequently, experimental outcomes related to metabolic stress sensitization, synergy with kinase inhibitors like sorafenib, or cytoskeletal-dependent cellular processes cannot be reliably reproduced by substituting Autophagy-IN-3 with any other single-mechanism autophagy modulator. Procurement decisions for studies investigating these specific pathways must therefore prioritize the use of this exact compound to ensure experimental validity and reproducibility.

Quantitative Evidence Differentiating Autophagy-IN-3 from Comparators


Autophagy-IN-3 Exhibits Potent Cytotoxicity in G-361 Melanoma Cells vs. Comparator Chloroquine

Autophagy-IN-3 (Compound 6k) demonstrates a 72-hour IC50 of 1.3 μM against the G-361 human malignant melanoma cell line, as determined by a calcein-AM assay . In contrast, the widely used autophagy inhibitor Chloroquine (CQ) exhibits significantly higher IC50 values in various melanoma cell lines, typically ranging from 24.5 μM to over 100 μM under comparable assay conditions (72-hour exposure, MTT or similar viability assays) [1]. This represents an approximate 19-fold greater potency for Autophagy-IN-3 in directly inhibiting melanoma cell viability.

Cancer Research Autophagy Melanoma

Autophagy-IN-3 Demonstrates Distinct Cytotoxicity Profile in Colon Cancer vs. PI3K Inhibitor 6k Analog

Autophagy-IN-3 displays an IC50 of 1.7 μM against the HCT-116 colorectal carcinoma cell line . In contrast, a structurally distinct thienopyrimidine analog also designated '6k' (a PI3K inhibitor) shows an IC50 of 2.20 μM in the H1975 lung cancer cell line and 2.94 μM in the H460 lung cancer cell line, with no reported activity in HCT-116 cells [1]. This comparison underscores that the cytotoxic profile of the substituted 2-hydroxy-N-(arylalkyl)benzamide scaffold (Autophagy-IN-3) is distinct from other '6k' compounds, particularly in its activity against colon cancer models.

Colorectal Cancer Autophagy Cytotoxicity

Dual Mechanism: Autophagy-IN-3 Uniquely Disrupts Actin Cytoskeleton vs. Classic Inhibitors

Autophagy-IN-3 (Compound 6k) possesses a dual mechanism of action: it inhibits autophagic flux and disrupts actin cytoskeleton dynamics in human melanoma cells, affecting cell adhesion, motility, and proliferation [1]. This is in stark contrast to classic autophagy inhibitors like Chloroquine (CQ), 3-Methyladenine (3-MA), and Wortmannin, which are not reported to directly impact the actin cytoskeleton [2]. The quantification of this difference is functional: 6k-mediated actin disruption directly contributes to its ability to sensitize melanoma cells to metabolic stress (e.g., nutrient starvation) and to potentiate the anti-proliferative activity of sorafenib [1].

Cytoskeleton Autophagy Cell Motility

Optimal Research and Procurement Scenarios for Autophagy-IN-3


Investigating the Intersection of Autophagy and Actin Cytoskeleton Dynamics in Cancer

Autophagy-IN-3 is the optimal choice for studies aiming to dissect the functional crosstalk between autophagic flux and the actin cytoskeleton in tumor biology. Its unique dual activity [1] allows researchers to simultaneously perturb both systems, enabling the investigation of how actin dynamics influence autophagy-dependent processes like cell motility, invasion, and vesicular trafficking [1]. This scenario is not addressable with classical autophagy inhibitors like CQ or 3-MA, which lack cytoskeletal effects [2].

Sensitization of Melanoma Cells to Metabolic Stress and Kinase Inhibitors

For research focusing on enhancing the therapeutic efficacy of metabolic stress or targeted therapies in melanoma, Autophagy-IN-3 is specifically validated. It has been shown to increase the sensitivity of melanoma cells to metabolic stress induced by rotenone or nutrient starvation, and to potentiate the anti-proliferative activity of the multikinase inhibitor sorafenib [1]. Its superior potency (IC50 1.3 μM in G-361 cells ) compared to CQ in this context makes it a more effective tool for combination studies in melanoma models.

Differentiation from Thienopyrimidine-based '6k' PI3K Inhibitors

Researchers must use Autophagy-IN-3 (CAS 1227476-98-3) for autophagy-related studies and not confuse it with the thienopyrimidine analog '6k', which is a PI3K inhibitor [3]. The distinct chemical scaffold and biological activity profile of Autophagy-IN-3 (IC50 1.7 μM in HCT-116 colon cancer cells ) confirm its identity as a separate chemical entity. Procurement of the correct compound is essential for reproducibility and valid interpretation of experimental data, especially when investigating autophagy in colorectal or other solid tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autophagy-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.